
Application Notes and Protocols for the Use of
VAX014 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: J014

Cat. No.: B1192920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VAX014 is a novel, non-viral, clinical-stage oncolytic immunotherapy based on recombinant

bacterial minicells (rBMCs). It is designed for targeted delivery of an oncolytic protein toxin,

perfringolysin O (PFO), to tumor cells. VAX014's mechanism of action involves the co-

activation of the STING (Stimulator of Interferon Genes) and RIG-I (Retinoic acid-inducible

gene I) pathways, leading to a robust anti-tumor immune response.[1][2] Unlike oncolytic

viruses, VAX014's efficacy is enhanced in tumors that express STING and RIG-I.[1][3][2]

Preclinical studies in various mouse models have demonstrated significant anti-tumor activity,

including complete tumor regression and the induction of long-term immunological memory.[3]

[4]

These application notes provide a comprehensive overview and detailed protocols for the use

of VAX014 in preclinical mouse models of cancer, specifically focusing on the B16F10

melanoma and MB49 urothelial carcinoma models.

Mechanism of Action
VAX014 is comprised of four key components:

Recombinant Bacterial Minicell (rBMC) Vector: The surface of the minicell displays an

integrin-targeting protein called invasin, which specifically binds to α3β1 and α5β1 integrins
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that are often overexpressed on tumor cells.

Perfringolysin O (PFO): A pre-formed oncolytic protein that rapidly creates pores in

cholesterol-containing membranes, leading to tumor cell lysis.

Bacterial Di-cyclic Nucleotides (di-cGMP): Agonists of the STING pathway.

Short Hairpin tRNAs: Agonists of the RIG-I pathway.

The binding of invasin to tumor cell integrins triggers the internalization of VAX014 into

endosomes. Inside the endosome, the rBMC is degraded, releasing PFO, di-cGMP, and short

hairpin tRNAs into the cytoplasm. This cascade of events leads to direct tumor cell killing by

PFO and the activation of innate immune signaling pathways, resulting in the production of

Type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment

and activation of cytotoxic T lymphocytes (CTLs) and other immune cells, leading to a systemic

anti-tumor immune response.
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Data Presentation
Efficacy of Intratumoral VAX014 in Syngeneic Mouse
Models

Mouse
Model

Tumor Type
Treatment
Schedule

Complete
Response
(CR) Rate

Key
Findings

Reference

C57BL/6

B16F10

Melanoma

(intradermal)

Weekly

intratumoral

injection

58%

Significant

reduction in

tumor growth

rate.

Antitumor

activity is

dependent on

CD8+ T cells.

[5]

C57BL/6

MB49

Urothelial

Carcinoma

(intradermal)

Weekly

intratumoral

injection

100%

Significant

reduction in

tumor growth

rate.

[5]

C57BL/6

MB49

Urothelial

Carcinoma

(orthotopic,

intravesical)

Weekly

intravesical

instillation

N/A (Survival

benefit)

Significant

survival

advantage

and

prevention of

tumor

implantation.

Fabp-

CreXApcfl468

Colon

Adenocarcino

ma

Prophylactic

and

neoadjuvant

N/A (Tumor

reduction)

Reduced

number and

size of

adenomas.

[6]
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Mouse Model Finding Method Reference

B16F10 Melanoma
Increased CD8+ T cell

infiltration in tumors
Flow Cytometry [5]

B16F10 Melanoma

Upregulation of

multiple immune gene

networks (Type I/II

interferon, DC

function, NK cell

function, antigen

presentation, T cell

chemotaxis)

Immunotranscriptome

analysis
[4]

MB49 Urothelial

Carcinoma

Antitumor activity

dependent on tumor-

intrinsic STING and

RIG-I

CRISPR-Cas9

knockout models
[2]

Experimental Protocols
Protocol 1: Intratumoral Administration of VAX014 in the
B16F10 Melanoma Mouse Model
Objective: To evaluate the anti-tumor efficacy of VAX014 in an immunologically "cold" tumor

model.

Materials:

Female C57BL/6 mice (6-8 weeks old)

B16F10 melanoma cells

VAX014 (manufactured by Vaxiion Therapeutics)

Saline (vehicle control)

Insulin syringes with 28-30 gauge needles
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Calipers

Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

Tumor Cell Implantation:

Culture B16F10 cells to ~80% confluency.

Harvest and resuspend cells in sterile PBS or saline at a concentration of 1 x 106 cells/50

µL.

Anesthetize mice and shave the right flank.

Inject 50 µL of the cell suspension (1 x 106 cells) intradermally into the shaved flank.

Monitor tumor growth every 2-3 days using calipers.

VAX014 Administration:

Begin treatment when tumors reach a palpable size (e.g., 4 mm in length).[4]

VAX014 is typically administered weekly.[4][5]

Prepare VAX014 for injection. While the exact formulation for research use is not publicly

detailed, it is administered in a small volume (e.g., 30 µL) to ensure retention within the

tumor.[4]

Anesthetize the tumor-bearing mice.

Slowly inject 30 µL of VAX014 directly into the center of the tumor using an insulin syringe.

Administer an equal volume of saline to the control group.

Monitoring and Endpoints:

Measure tumor volume (Length x Width2 / 2) every 2-3 days.
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Monitor animal body weight and overall health.

Primary endpoints may include tumor growth inhibition, complete response rate, and

overall survival.

For immunological studies, tumors and spleens can be harvested for analysis (e.g., flow

cytometry, immunotranscriptome analysis).
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Experimental Setup

Treatment Phase

Monitoring & Endpoints
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Protocol 2: Intravesical Administration of VAX014 in the
MB49 Urothelial Carcinoma Mouse Model
Objective: To evaluate the efficacy of VAX014 in an orthotopic bladder cancer model.

Materials:

Female C57BL/6 mice (6-8 weeks old)

MB49 urothelial carcinoma cells

VAX014 (108 rBMCs/dose)

Saline (vehicle control)

24-gauge flexible angiocatheter

Anesthetics (ketamine/xylazine)

Procedure:

Tumor Cell Implantation:

Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine

(16 mg/kg).

Empty the bladder by gentle abdominal pressure.

Transurethrally catheterize the bladder with a 24-gauge flexible angiocatheter.

Instill 50 µL of MB49 cell suspension into the bladder.

VAX014 Administration:

Administer VAX014 one day after tumor cell instillation.

Anesthetize the mice as described above.

Empty the bladder.
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Instill a 50 µL dose volume of VAX014 (108 rBMCs) into the bladder via a catheter.

Keep the syringe in place for a 1-hour dwell time to minimize leakage and prevent voiding.

Administer treatments weekly for up to 6 doses.

Monitoring and Endpoints:

Monitor mice for signs of distress or hematuria.

The primary endpoint is typically overall survival.

At the study endpoint, bladders can be harvested for histological analysis to confirm tumor

presence and assess treatment effects.
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Experimental Setup
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Safety and Toxicology
While detailed preclinical toxicology data in mice (e.g., LD50, comprehensive histopathology

from dedicated toxicology studies) are not extensively published in the reviewed literature,

VAX014 has been reported to be well-tolerated in a phase 1 clinical trial in patients with

advanced solid tumors. The replication-incompetent nature of the rBMC vector eliminates the

need for BSL-2 biocontainment procedures, enhancing its safety profile compared to oncolytic

viruses.[3]

Conclusion
VAX014 represents a promising oncolytic immunotherapy with a unique mechanism of action

that leverages the activation of STING and RIG-I pathways to induce a potent anti-tumor

immune response. The protocols outlined in these application notes provide a framework for

researchers to investigate the efficacy and immunological effects of VAX014 in established

syngeneic mouse models. The provided data and workflows can serve as a valuable resource

for the design and execution of preclinical studies aimed at further elucidating the therapeutic

potential of this novel agent.
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To cite this document: BenchChem. [Application Notes and Protocols for the Use of VAX014
in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192920#how-to-use-j014-in-a-mouse-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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